5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
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Overview
Description
5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester typically involves the cyclization of substituted pyridines with appropriate reagents. One common method involves the reaction of substituted N-aminopyridine sulfates with ethyl propionate under basic conditions . The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, followed by cyclization to form the pyrazolo[1,5-a]pyridine core.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using high-yielding reagents and conditions. For example, the use of hydroxylamine-O-sulfonic acid to generate N-aminopyridine sulfates directly in the reaction mixture can simplify the process and improve yields . The reaction is typically carried out in solvents like water and dimethylformamide to enhance solubility and reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like aryl boronic acids can be used in Suzuki coupling reactions to replace the bromine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the amino group.
Reduction: Reducing agents like sodium borohydride can be used to reduce the amino group.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential activities against various diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Industrial Applications: It can be used in the synthesis of more complex molecules for industrial applications, including materials science and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different substitution patterns.
Pyrazolo[1,5-a]pyrimidine: A related compound with a pyrimidine ring fused to the pyrazole core.
Uniqueness
5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and bromo groups allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and other applications.
Properties
IUPAC Name |
ethyl 5-amino-4-bromopyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-2-16-10(15)6-5-13-14-4-3-7(12)8(11)9(6)14/h3-5H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZZSWBMUJWOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=CN2N=C1)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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